

Spectroscopic and Structural Elucidation of Pantoprazole Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pantoprazole Impurity A*

Cat. No.: *B13401856*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization, and analytical methodologies for **Pantoprazole Impurity A**, also known as Pantoprazole Sulfone. This impurity is a critical process-related substance in the manufacturing of Pantoprazole, a widely used proton pump inhibitor. Understanding its formation and having robust analytical methods for its identification and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Formation

Pantoprazole Impurity A is chemically identified as 5-(Difluoromethoxy)-2-[[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole. It is a known metabolite and a product of the over-oxidation of the pantoprazole sulfoxide during the synthesis process.^{[1][2]} Its formation is a critical control point in the manufacturing of Pantoprazole.

Molecular Formula: $C_{16}H_{15}F_2N_3O_5S$

Molecular Weight: 399.37 g/mol ^[3]

CAS Number: 127780-16-9^[3]

Spectroscopic Data

The definitive structural elucidation of **Pantoprazole Impurity A** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the connectivity and chemical environment of the atoms.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of **Pantoprazole Impurity A**

Assignment	^1H NMR Chemical Shift (δ , ppm)	^{13}C NMR Chemical Shift (δ , ppm)
Methoxy Protons ($-\text{OCH}_3$)	Data not publicly available	Data not publicly available
Methylene Protons ($-\text{CH}_2-$)	Data not publicly available	Data not publicly available
Pyridine Ring Protons	Data not publicly available	Data not publicly available
Benzimidazole Ring Protons	Data not publicly available	Data not publicly available
Difluoromethoxy Proton ($-\text{OCHF}_2$)	Data not publicly available	Data not publicly available
Pyridine Ring Carbons	Data not publicly available	Data not publicly available
Benzimidazole Ring Carbons	Data not publicly available	Data not publicly available
Methoxy Carbons ($-\text{OCH}_3$)	Data not publicly available	Data not publicly available
Methylene Carbon ($-\text{CH}_2-$)	Data not publicly available	Data not publicly available
Difluoromethoxy Carbon ($-\text{OCHF}_2$)	Data not publicly available	Data not publicly available

Note: Specific chemical shift and coupling constant data for **Pantoprazole Impurity A** are typically provided with the purchase of a certified reference standard from commercial suppliers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 2: Key Infrared Absorption Bands of **Pantoprazole Impurity A**

Functional Group	Characteristic Absorption Range (cm ⁻¹)
N-H Stretch	Data not publicly available
C-H Stretch (Aromatic)	Data not publicly available
C-H Stretch (Aliphatic)	Data not publicly available
C=O Stretch (Sulfone)	Data not publicly available
C=C Stretch (Aromatic)	Data not publicly available
C-O Stretch (Ether)	Data not publicly available
C-F Stretch	Data not publicly available

Note: A detailed list of IR absorption bands is typically included in the Certificate of Analysis for the reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 3: Mass Spectrometric Data of **Pantoprazole Impurity A**

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
[M+H] ⁺	399.37	Molecular Ion
Fragment Ions	Data not publicly available	Structural Fragments

Note: The fragmentation pattern is dependent on the ionization technique used. The protonated molecular ion is commonly observed with electrospray ionization (ESI) in positive mode.

Experimental Protocols

The acquisition of reliable spectroscopic data requires standardized experimental protocols. The following sections outline typical methodologies for the analysis of **Pantoprazole Impurity A**.

NMR Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl $_3$).
- Internal Standard: Tetramethylsilane (TMS).
- Procedure: A small amount of the purified impurity is dissolved in the deuterated solvent. ^1H and ^{13}C NMR spectra are acquired at a controlled temperature.

IR Spectroscopy

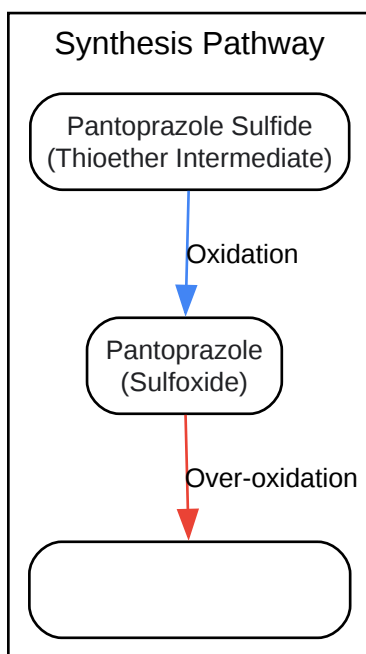
- Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer.
- Sample Preparation: The KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- Procedure: The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is typically employed.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

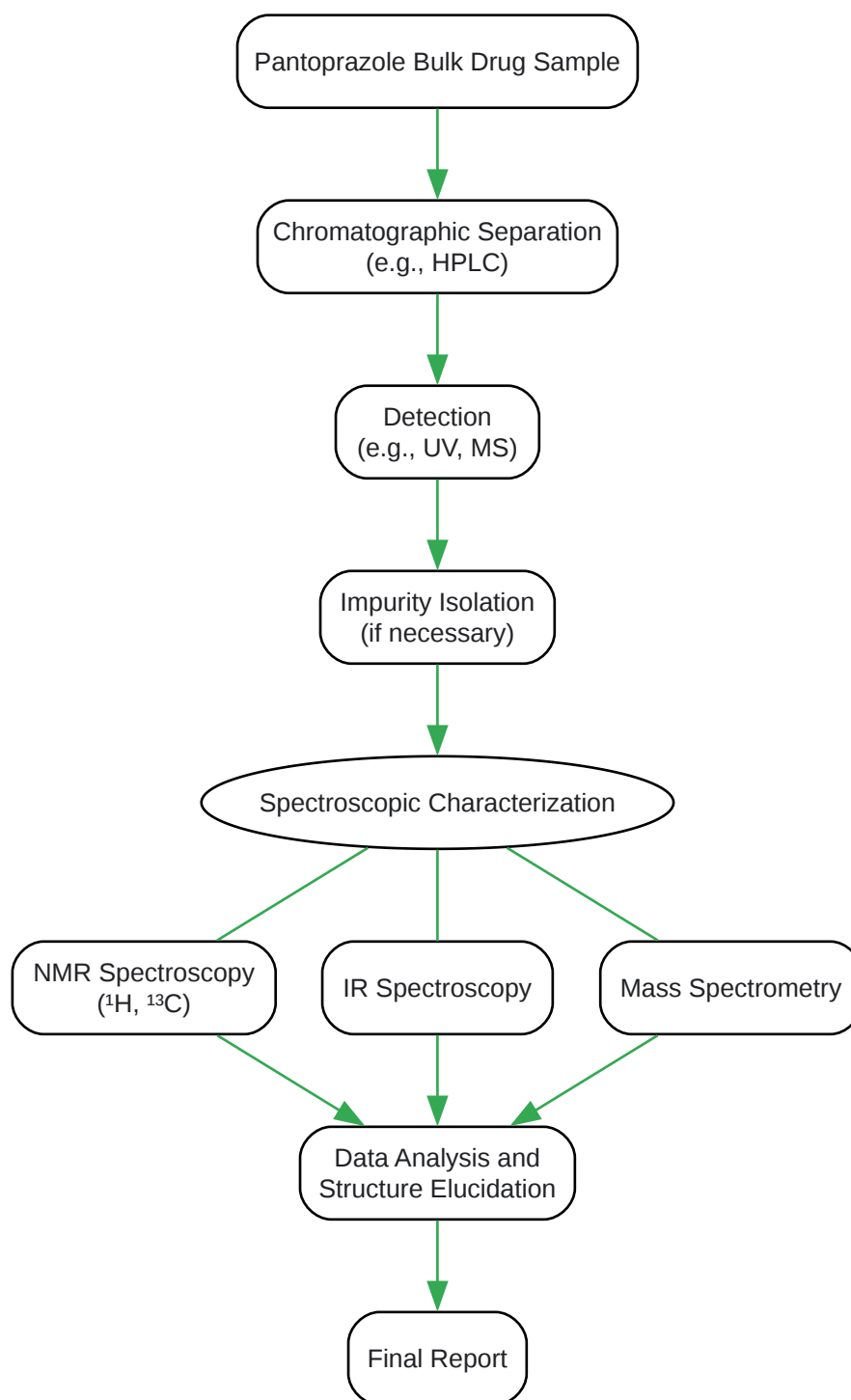
Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and analytical workflow for **Pantoprazole Impurity A**.



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Figure 1. Synthesis Pathway of **Pantoprazole Impurity A**.



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Figure 2. Analytical Workflow for Impurity Characterization.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Pantoprazole Impurity A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13401856#spectroscopic-data-nmr-ir-ms-of-pantoprazole-impurity-a]

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